molecular formula C11H17NO B1375260 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol CAS No. 1368927-83-6

3-Amino-1-(3,5-dimethylphenyl)propan-1-ol

Cat. No.: B1375260
CAS No.: 1368927-83-6
M. Wt: 179.26 g/mol
InChI Key: XKTBKIGVLPAKFU-UHFFFAOYSA-N
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Description

3-Amino-1-(3,5-dimethylphenyl)propan-1-ol is an organic compound that belongs to the class of amino alcohols It features an amino group (-NH2) and a hydroxyl group (-OH) attached to a propyl chain, which is further substituted with a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 3,5-dimethylbenzaldehyde with 3-aminopropanol. This reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amino group can be reduced to form an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products:

    Oxidation: Ketones, aldehydes

    Reduction: Amines

    Substitution: Ethers, esters

Scientific Research Applications

3-Amino-1-(3,5-dimethylphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It can be used as a molecular probe to study enzyme-substrate interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxyl group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    3-Amino-1-propanol: A simpler analog without the 3,5-dimethylphenyl group.

    3-Amino-2,2-dimethyl-1-propanol: A structurally similar compound with an additional methyl group on the propyl chain.

    3-Dimethylamino-1-propanol: A compound with a dimethylamino group instead of a primary amino group.

Uniqueness: 3-Amino-1-(3,5-dimethylphenyl)propan-1-ol is unique due to the presence of the 3,5-dimethylphenyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for specific applications in research and industry.

Properties

IUPAC Name

3-amino-1-(3,5-dimethylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8-5-9(2)7-10(6-8)11(13)3-4-12/h5-7,11,13H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTBKIGVLPAKFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(CCN)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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